N-[(oxiran-2-yl)methoxy]cyclopentanimine
Description
N-[(oxiran-2-yl)methoxy]cyclopentanimine (CAS: 93349-32-7) is a heterocyclic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . Its structure features a cyclopentanimine ring (a five-membered cyclic imine) linked to an oxirane (epoxide) group via a methoxy bridge.
Properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)cyclopentanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-7(3-1)9-11-6-8-5-10-8/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWFBWWLSCTPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2CO2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxiran-2-yl)methoxy]cyclopentanimine typically involves the reaction of cyclopentanimine with an epoxide-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with cyclopentanimine in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(oxiran-2-yl)methoxy]cyclopentanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopentanimine derivatives .
Scientific Research Applications
N-[(oxiran-2-yl)methoxy]cyclopentanimine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(oxiran-2-yl)methoxy]cyclopentanimine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of N-[(oxiran-2-yl)methoxy]cyclopentanimine can be contextualized by comparing it to three key analogs (Table 1):
Table 1: Structural and Functional Comparison of this compound and Analogs
Substituent Effects on Reactivity and Bioactivity
Chlorinated Analogs
Chlorine substituents are known to improve binding affinity in biological systems due to halogen bonding, though specific activity data for this analog remain uncharacterized.
Epoxide-Containing Derivatives
The compound 2-(((R)-oxiran-2-yl)methoxy)-6-chlorobenzonitrile shares the oxirane methoxy group with the target compound but replaces the cyclopentanimine with a chlorobenzonitrile moiety. This structural variation enables its use in synthesizing NPS 2143 , a calcium-sensing receptor antagonist . The benzonitrile group likely stabilizes the molecule via π-stacking interactions, while the epoxide serves as a reactive handle for further functionalization.
Methoxy and Acetylated Derivatives
For example, trimethoxygeranylphenols inhibit Botrytis cinerea mycelial growth at levels comparable to the fungicide Captan, whereas acetylated derivatives show reduced activity .
Research Findings and Structural Insights
- Antifungal Activity Trends: While this compound lacks direct antifungal data, structurally related trimethoxygeranylphenols achieve ~60–80% inhibition of B. cinerea at 100 ppm, comparable to commercial fungicides . The absence of methoxy or geranyl groups in the target compound suggests lower intrinsic activity unless modified.
- Stability vs.
Biological Activity
N-[(oxiran-2-yl)methoxy]cyclopentanimine, with the molecular formula , is an organic compound that has garnered interest due to its potential biological activities. This compound features an epoxide group and a methoxy substituent, which may influence its reactivity and interactions with biological systems.
- Molecular Formula :
- Molecular Weight : 155.19 g/mol
- CAS Number : 93349-32-7
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies suggest that compounds containing oxirane groups exhibit antimicrobial activity. The epoxide structure may contribute to this by interacting with microbial cell membranes or enzymes.
- Anticancer Potential : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
- Neuroprotective Effects : Some derivatives of cyclopentanimine have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of epoxide-containing compounds for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further development in antimicrobial therapies.
Anticancer Activity
In a comparative analysis, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Neuroprotection
A neurobiological study assessed the protective effects of cyclopentanimine derivatives on neuronal cells subjected to oxidative stress. This compound exhibited a reduction in cell death and maintained mitochondrial function, indicating its potential role in neuroprotection.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
